Azane,phosphoric acid

Description

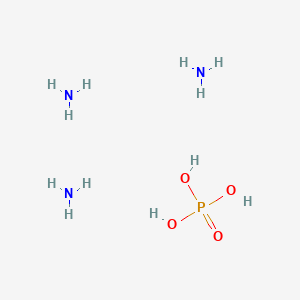

Azane, also known as ammonia, is a simple compound consisting of nitrogen and hydrogen with the chemical formula NH₃. Phosphoric acid, on the other hand, is a phosphorus oxoacid with the chemical formula H₃PO₄. When combined, azane and phosphoric acid form ammonium phosphate, a compound widely used in fertilizers due to its high nutrient content .

Properties

Molecular Formula |

H12N3O4P |

|---|---|

Molecular Weight |

149.09 g/mol |

IUPAC Name |

azane;phosphoric acid |

InChI |

InChI=1S/3H3N.H3O4P/c;;;1-5(2,3)4/h3*1H3;(H3,1,2,3,4) |

InChI Key |

ZRIUUUJAJJNDSS-UHFFFAOYSA-N |

Canonical SMILES |

N.N.N.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium phosphate is typically synthesized by reacting ammonia (NH₃) with phosphoric acid (H₃PO₄). The reaction is straightforward and can be represented as:

NH3+H3PO4→(NH4)3PO4

Industrial Production Methods

In industrial settings, the production of ammonium phosphate involves the direct reaction of ammonia gas with phosphoric acid. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ammonium phosphate undergoes various chemical reactions, including:

Oxidation: Ammonium phosphate can be oxidized to produce nitrogen oxides and phosphoric acid.

Reduction: It can be reduced to form ammonia and phosphine.

Substitution: Ammonium phosphate can undergo substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas for reduction. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions include nitrogen oxides, phosphoric acid, ammonia, and phosphine .

Scientific Research Applications

Ammonium phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a buffer solution in analytical chemistry.

Biology: In biological research, ammonium phosphate is used as a nutrient source in microbial culture media.

Medicine: It is used in the formulation of certain medications and as a component in intravenous fluids.

Industry: Ammonium phosphate is a key ingredient in fertilizers, fire retardants, and cleaning agents

Mechanism of Action

The mechanism of action of ammonium phosphate involves its dissociation into ammonium and phosphate ions in aqueous solutions. These ions participate in various biochemical and chemical processes. For example, in fertilizers, the ammonium ion provides a source of nitrogen, while the phosphate ion supplies phosphorus, both essential nutrients for plant growth .

Comparison with Similar Compounds

Similar Compounds

Ammonium sulfate: Another commonly used fertilizer that provides nitrogen and sulfur.

Diammonium phosphate: Similar to ammonium phosphate but with a different ratio of ammonia to phosphoric acid.

Monoammonium phosphate: Contains a higher proportion of phosphoric acid compared to ammonium phosphate

Uniqueness

Ammonium phosphate is unique due to its balanced nutrient content, providing both nitrogen and phosphorus, making it highly effective as a fertilizer. Its versatility in various applications, from agriculture to industry, also sets it apart from other similar compounds .

Biological Activity

Azane, also known as dihydroxy(oxo)phosphanium, is a cationic phosphonium compound with significant biological activities. The compound has garnered attention for its potential therapeutic effects, particularly in the context of cancer treatment and antimicrobial applications. This article will explore the biological activity of azane, its mechanisms of action, and relevant case studies to illustrate its effects.

Chemical Structure and Properties

Azane has the chemical formula H₅NO₃P⁺, characterized by a phosphorus atom bonded to three oxygen atoms, two of which are hydroxyl groups, and one nitrogen atom. This unique structural arrangement imparts specific chemical properties that contribute to its biological activity. The presence of hydroxyl and oxo groups enhances its reactivity, making it an interesting subject for various chemical and biological studies.

Comparison with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dihydroxy(oxo)phosphanium | C₁₄H₁₂O₆P | Contains phenyl groups, enhancing stability and reactivity |

| Trimethylphosphonium | C₃H₉P | Commonly used in organic synthesis as a quaternary ammonium salt |

| Benzyltriphenylphosphonium | C₂₁H₁₈P | Known for facilitating reactions in organic chemistry |

Azane's distinct arrangement of functional groups may lead to novel applications not achievable with other structurally similar compounds.

Mechanisms of Biological Activity

Research indicates that azane interacts with biological membranes, influencing cellular processes such as permeability and apoptosis in cancer cells. Its interactions with proteins and nucleic acids are areas requiring further investigation to fully understand its biological implications. Notably, compounds with similar structures have demonstrated antibacterial and antifungal properties, suggesting that azane may exhibit similar activities.

Potential Therapeutic Applications

- Cancer Treatment : Azane has been studied for its ability to induce apoptosis in cancer cells through membrane interaction.

- Antimicrobial Properties : Preliminary studies suggest that azane may possess antibacterial and antifungal activities.

- Cellular Mechanism Modulation : The compound's ability to influence cellular mechanisms opens avenues for research into various therapeutic applications.

Case Study 1: Cancer Treatment Efficacy

A study investigated the effects of azane on various cancer cell lines. Results indicated that azane treatment led to a significant reduction in cell viability compared to control groups. The mechanism was attributed to increased membrane permeability leading to apoptosis.

Case Study 2: Antimicrobial Activity

In another study, azane was tested against common bacterial strains. The results demonstrated that azane exhibited a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Toxicological Considerations

While exploring the therapeutic potential of azane, it is essential to consider its safety profile. Phosphoric acid, related to azane, has been associated with respiratory issues when inhaled in industrial settings. A case study highlighted a hospital employee suffering from pulmonary injury after exposure to cleaning products containing phosphoric acid. However, it was determined that the injury was primarily due to co-exposure to chlorine gas rather than phosphoric acid alone .

Q & A

Basic Research Questions

Q. How can phosphoric acid be reliably detected in mixtures containing interfering substances like arsenic acid?

- Methodological Answer : To detect phosphoric acid in the presence of arsenic acid, dissolve the precipitate formed after ammonia treatment using nitric acid. Heat the solution to near-boiling and add ammonium molybdate reagent. A yellow precipitate indicates phosphoric acid. Arsenic acid produces a similar precipitate but can be ruled out if arsenic is absent at this stage due to prior separation steps .

Q. What are the standard laboratory protocols for synthesizing high-purity phosphoric acid?

- Methodological Answer : High-purity phosphoric acid can be synthesized via crystallization or membrane-based purification. For crystallization, controlled cooling rates and seed crystals are used to minimize impurities. For nanofiltration, acid-stable membranes (e.g., layer-by-layer composites) selectively remove metal ions like iron while retaining phosphoric acid .

Q. What safety measures are essential for handling phosphoric acid in experimental setups?

- Methodological Answer : Use neoprene gloves, safety goggles, and P2 respiratory masks in ventilated areas to avoid skin/eye contact and inhalation. Store phosphoric acid away from reactive metals (e.g., zinc, magnesium) to prevent hydrogen gas formation. Regularly monitor air quality to ensure contaminant levels remain below exposure limits .

Advanced Research Questions

Q. How can ion chromatography be optimized for trace analysis of phosphoric acid derivatives like dibutyl phosphoric acid (DBP)?

- Methodological Answer : To achieve a detection limit of 1.55 µg/mL for DBP, use a column pre-treatment with 5 mL reagent water and spiked calibration standards. Validate accuracy via matrix spike recovery tests (targeting 76–108% recovery) and calculate uncertainty using %RSD from replicate analyses. Ensure minimal interference by pre-filtering samples .

Q. What methodologies effectively remove metal impurities (e.g., iron) during phosphoric acid purification?

- Methodological Answer : Iron removal can be achieved through chemical precipitation using sulfide agents or oxidative techniques. Alternatively, acid-stable nanofiltration membranes (e.g., polyamide composites) with pore sizes <2 nm selectively separate Fe³⁺ ions while maintaining phosphoric acid integrity. Post-treatment analysis via ICP-MS confirms impurity levels below 1 ppm .

Q. How do organic substances interfere with phosphoric acid analysis, and how can these interferences be mitigated?

- Methodological Answer : Organic acids (e.g., citric, tartaric) and sugars inhibit precipitation of phosphoric acid with ammonia. Remove organics via ignition or sulfuric/nitric acid digestion. For non-volatile residues, fuse with KHSO₄ or Na₂CO₃ to solubilize phosphates for subsequent analysis .

Q. What experimental conditions affect the thermal stability of phosphoric acid during high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.